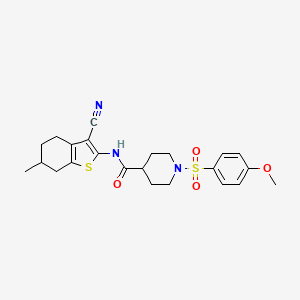

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide

Description

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a fused tetrahydrobenzothiophene core substituted with a cyano group at position 3 and a methyl group at position 5. The piperidine-4-carboxamide moiety is linked via a 4-methoxybenzenesulfonyl group, which introduces both sulfonamide and ether functionalities. The cyano group may enhance electrophilic reactivity, while the sulfonyl group could improve solubility and binding affinity through hydrogen bonding .

Properties

IUPAC Name |

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4S2/c1-15-3-8-19-20(14-24)23(31-21(19)13-15)25-22(27)16-9-11-26(12-10-16)32(28,29)18-6-4-17(30-2)5-7-18/h4-7,15-16H,3,8-13H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYPHLXNMUMAPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials might include benzothiophene derivatives, piperidine, and sulfonyl chlorides. Common reaction conditions include the use of organic solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of nitro groups or carbonyl compounds.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific functional groups present in the compound and the reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It might inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares a tetrahydrobenzothiophene core with structurally related molecules, such as 6-Methyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (). Key differences include:

Substituents on the Benzothiophene Core: The target compound features a 3-cyano group, which is absent in the compound. This group may influence electronic properties and metabolic stability. Both compounds have a 6-methyl group, suggesting shared conformational constraints.

Functional Moieties: The target compound employs a 4-methoxybenzenesulfonyl-piperidine-4-carboxamide group, whereas the compound uses a phenylcarboxamide linked to a 4-methylpiperazinyl acetyl chain. The sulfonyl group in the target compound likely enhances solubility compared to the phenyl group in . The piperidine vs.

Hypothetical Property Comparison

Methodological Considerations

The lumping strategy (), commonly used in environmental chemistry to group structurally analogous compounds, supports comparing these molecules. Both share a tetrahydrobenzothiophene core, implying similar physicochemical behaviors (e.g., logP, metabolic pathways) despite divergent substituents . However, the cyano and sulfonyl groups in the target compound may confer distinct reactivity, necessitating experimental validation.

Research Findings and Implications

- Target Compound : The 4-methoxybenzenesulfonyl group aligns with sulfonamide-containing drugs (e.g., COX-2 inhibitors), hinting at anti-inflammatory or kinase-inhibitory applications.

- Advanced Testing Platforms : Emerging 3D cell culture systems () could refine efficacy assessments by mimicking in vivo microenvironments, particularly for solubility-dependent compounds like the target molecule .

Biological Activity

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is a compound of significant interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzothiophene moiety and a piperidine ring. Its molecular formula is with a molecular weight of 362.45 g/mol. The presence of cyano and sulfonyl groups enhances its biological activity.

Research indicates that the compound exhibits various biological activities primarily through the following mechanisms:

- Enzyme Inhibition :

- Antimicrobial Activity :

- Anticancer Properties :

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

| Activity Type | Target/Effect | IC50 Values (µM) | Notes |

|---|---|---|---|

| Acetylcholinesterase | Inhibition | 2.14 ± 0.003 | Strong inhibitor; potential for neurodegenerative diseases |

| Antibacterial | Salmonella typhi | Moderate | Effective against gram-negative bacteria |

| Bacillus subtilis | Strong | Effective against gram-positive bacteria | |

| Anticancer | JNK Kinases (JNK2, JNK3) | 6.5 - 6.7 | Selective inhibition; unique binding mode observed |

Case Studies

-

Neuroprotective Effects :

A study evaluated the neuroprotective effects of the compound in animal models of Alzheimer’s disease. Results indicated significant improvement in cognitive functions correlated with reduced AChE activity . -

Anticancer Efficacy :

In vitro studies demonstrated that the compound inhibited proliferation in breast cancer cell lines by inducing apoptosis through JNK pathway modulation. This suggests its potential as a therapeutic agent in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.